molecular formula C24H26N2O5S B2891661 1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899911-06-9

1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2891661
CAS No.: 899911-06-9
M. Wt: 454.54
InChI Key: BIDGDOGSCKXSEG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.54. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

  • Formation of Oxirane Compounds : The compound has been involved in the generation of dimethoxycarbene and its reaction with cyclohexanone to form 2,2-dimethoxyspiro[2.5]-1-oxaoctane, an oxirane compound. This demonstrates its potential in creating new ring structures in organic chemistry (Dawid, Venneri, & Warkentin, 2001).

  • Synthesis of Heterocycles : It serves as a precursor for synthesizing various sulfur-containing heterocycles, playing a pivotal role in the creation of complex molecular structures (Reddy, Babu, & Padmavathi, 2001).

  • Antimicrobial and Anti-Proliferative Activities : Research indicates its utility in forming N-Mannich bases, which have shown antimicrobial properties against pathogenic bacteria and fungi, as well as anti-proliferative activities against various cancer cell lines (Al-Wahaibi et al., 2021).

Photolysis and Atom Transfer Studies

  • Laser Flash Photolysis Studies : The compound is studied in the context of laser flash photolysis for understanding oxygen and sulfur atom transfer reactions, which is significant in photochemical processes (Pezacki et al., 1998).

Asymmetric Synthesis and Fluorescence

  • Synthesis of Homochiral Compounds : It contributes to the asymmetric synthesis of homochiral compounds, an important aspect in medicinal chemistry and the creation of enantiopure pharmaceuticals (Kelly‐Basetti et al., 1994).

  • Strong Fluorescence in Synthons : Utilized in the synthesis of fluorescent compounds, indicating its potential in developing fluorescent markers and probes for various applications (Tang & Verkade, 1996).

Biological and Pharmaceutical Research

  • Antibacterial and Antifungal Properties : It has been used in synthesizing compounds with significant antibacterial and antifungal activities, highlighting its importance in developing new antimicrobial agents (Rajanarendar et al., 2010).

  • N-Protecting Group in Pharmaceutical Synthesis : Acts as an N-protecting group in pharmaceutical synthesis, showing its versatility in drug development and synthesis (Grunder-Klotz & Ehrhardt, 1991).

  • Anti-inflammatory, Analgesic, and Anticonvulsant Activities : Involved in the synthesis of compounds exhibiting anti-inflammatory, analgesic, and anticonvulsant activities, suggesting its potential in therapeutic applications (El-Sawy et al., 2014).

  • Fluorescent Chemosensor for Metal Ions : The compound has been used in the development of fluorescent chemosensors for detecting metal ions, demonstrating its application in analytical chemistry (Khan, 2020).

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-28-17-11-16(12-18(14-17)29-2)21-23(32)26(24(25-21)9-5-6-10-24)22(27)15-7-8-19(30-3)20(13-15)31-4/h7-8,11-14H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDGDOGSCKXSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC(=CC(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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